[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile
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Overview
Description
[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile is a synthetic organic compound known for its unique structure and potential applications in various fields of scientific research. The compound features a furan ring substituted with amino and cyano groups, connected to a malononitrile moiety via a conjugated double bond. This structure imparts distinct chemical properties, making it a subject of interest in the fields of chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of amino and cyano substituents. The final step involves the condensation of the substituted furan with malononitrile under basic or acidic conditions to form the desired product. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes often employ continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent production and high purity of the compound.
Chemical Reactions Analysis
Types of Reactions
[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to amines or other reduced forms.
Substitution: The amino and cyano groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, reduction may produce amines, and substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of [(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile involves its interaction with molecular targets through its functional groups. The amino and cyano groups can form hydrogen bonds, coordinate with metal ions, or participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile can be compared with other similar compounds, such as:
[(2E)-3-(5-amino-4-cyano-2-thienyl)prop-2-enylidene]malononitrile: Similar structure but with a thiophene ring instead of a furan ring.
[(2E)-3-(5-amino-4-cyano-2-pyridyl)prop-2-enylidene]malononitrile: Similar structure but with a pyridine ring instead of a furan ring.
The uniqueness of this compound lies in its furan ring, which imparts different electronic and steric properties compared to thiophene or pyridine analogs. These differences can influence the compound’s reactivity, stability, and interactions with other molecules.
Properties
IUPAC Name |
2-[(E)-3-(5-amino-4-cyanofuran-2-yl)prop-2-enylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4O/c12-5-8(6-13)2-1-3-10-4-9(7-14)11(15)16-10/h1-4H,15H2/b3-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTKTBOSNGKAEA-HNQUOIGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1C#N)N)C=CC=C(C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1C#N)N)/C=C/C=C(C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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